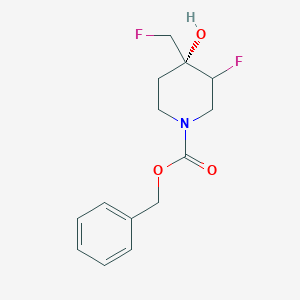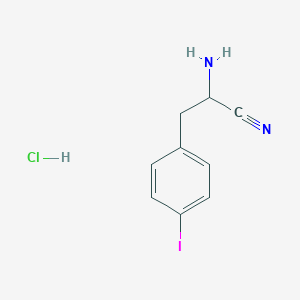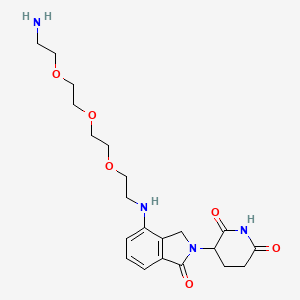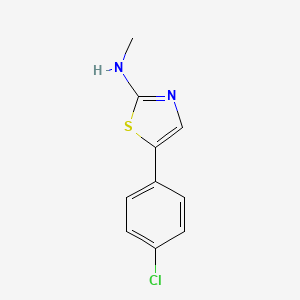
2-(4-Aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homoanserine is a hybrid peptide that belongs to the class of organic compounds known as hybrid peptides. These compounds contain at least two different types of amino acids linked to each other through a peptide bond. Homoanserine is an imidazole-containing dipeptide, which means it has an imidazole ring in its structure. This compound is known for its antioxidant properties and is found in various tissues, including the brain, muscle, and lungs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Homoanserine can be synthesized using high-performance liquid chromatography coupled with tandem mass spectrometry. This method involves a stable-isotope dilution technique to detect and quantify homoanserine and its oxidized derivative, 2-oxo-homoanserine . The synthesis process typically involves the use of specific reagents and conditions to ensure the accurate production of homoanserine.
Industrial Production Methods: While detailed industrial production methods for homoanserine are not extensively documented, the compound can be produced in significant quantities using bacterial cell lines. These cell lines are capable of producing copious amounts of homoanserine, which can then be purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Homoanserine undergoes several types of chemical reactions, including oxidation and reduction. The compound can be oxidized to form 2-oxo-homoanserine, which exhibits higher antioxidant activities than homoanserine itself .
Common Reagents and Conditions: The oxidation of homoanserine to 2-oxo-homoanserine typically involves the use of oxidizing agents under controlled conditions. High-performance liquid chromatography coupled with tandem mass spectrometry is commonly used to analyze these reactions and ensure the accurate detection of the products .
Major Products Formed: The primary product formed from the oxidation of homoanserine is 2-oxo-homoanserine. This oxidized derivative has been shown to exhibit higher antioxidant activities compared to homoanserine .
Applications De Recherche Scientifique
Homoanserine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Antioxidant Research: Homoanserine and its oxidized derivative, 2-oxo-homoanserine, are studied for their antioxidant properties.
Enzyme Structural Studies: Purified homoanserine is used in enzyme structural studies to understand the interactions between enzymes and their substrates.
Peptide Synthesis: Homoanserine plays an important role in studies related to peptide synthesis and the synthesis of proteoglycan glycopeptides.
Industrial Applications: Homoanserine can serve as a precursor to the synthesis of other compounds, such as isobutanol and 1,4-butanediol.
Mécanisme D'action
The mechanism of action of homoanserine involves its antioxidant properties. The compound exerts its effects by scavenging free radicals and protecting cells from oxidative damage. Homoanserine and its oxidized derivative, 2-oxo-homoanserine, exhibit higher antioxidant activities, which contribute to their protective effects in various tissues .
Comparaison Avec Des Composés Similaires
Carnosine: A dipeptide consisting of beta-alanine and histidine, known for its antioxidant properties.
Anserine: A methylated analogue of carnosine, found in birds and fish.
2-Oxo-Carnosine: An oxidized derivative of carnosine with higher antioxidant activity.
Homoanserine stands out due to its higher antioxidant activity and its presence in various tissues, including the brain, muscle, and lungs .
Propriétés
IUPAC Name |
2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBKNURIXGGFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)

![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)



![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)


